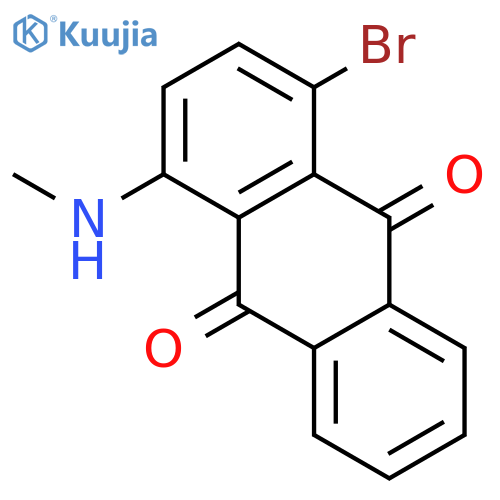

Cas no 128-93-8 (1-Bromo-4-(methylamino)anthracene-9,10-dione)

128-93-8 structure

商品名:1-Bromo-4-(methylamino)anthracene-9,10-dione

1-Bromo-4-(methylamino)anthracene-9,10-dione 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-4-(methylamino)anthracene-9,10-dione

- 1-BROMO-4-METHYLAMINO-ANTHRAQUINONE

- 1-METHYLAMINO-4-BROMO ANTHRAQUINONE

- 4-BROMO-1-(METHYLAMINO)ANTHRAQUINONE

- 1-bromo-4-(methylamino)-10-anthracenedione

- 1-bromo-4-(methylamino)-anthraquinon

- 1-Bromo-4-methylamino-9,10-anthracenedione

- 1-Methylamine-4-Bromoanthraquinone

- 1-methylamino-4-bromanthrachinon

- 1-Bromo-4-(methylamino)anthraquinone

- 1-(Methylamino)-4-bromoanthraquinone

- 1-Brom-4-methylamino-anthrachinon

- 1-bromo-4-(methylamino)-9,10-anthracenedione

- 4-bromo-1-methylaminoanthraquinone

- ANTHRAQUINONE,1-BROMO-4-(METHYLAMINO)

- EINECS 204-920-5

- 4-Bromo-1-(methylamino)-anthraquinone

- 1-MethylaMino-4-broM

- 4-Bromo-1-(methylamine)anthraquinone

- Anthraquinone, 1-MethylaMino-4-broMo-

- FT-0631754

- Z56827699

- 4-methylamino-1-bromo anthraquinone

- AC-10688

- MFCD00035691

- IIPRUQZTMZETSL-UHFFFAOYSA-N

- AI3-18875

- 4-14-00-00443 (Beilstein Handbook Reference)

- NSC39941

- BRN 1843336

- DTXSID4059590

- WLN: L C666 BV IVJ DE GM1

- 128-93-8

- NSC-39941

- 1-bromo-4-(methylamino)anthra-9,10-quinone

- UNE5XB7QKP

- EN300-02750

- NS00024063

- AMY2700

- AKOS000116082

- SCHEMBL968385

- 1-methylamino-4-bromoanthraquinone

- 1-methylamino-4bromo-anthraquinone

- BS-50147

- E85241

- 1-Methylamino-4-bromanthrachinon [Czech]

- 1-Methylamino- 4-Bromanthrachinon

- 9, 1-bromo-4-(methylamino)-

- ANTHRAQUINONE, 1-BROMO-4-(METHYLAMINO)-

- 4-Bromo-1-methylamino anthraquinone

- A805881

- NSC 39941

- UNII-UNE5XB7QKP

- 1-bromo-4-(methylamino)-9,10-dihydroanthracene-9,10-dione

- 9,10-Anthracenedione, 1-bromo-4-(methylamino)-

- DB-041912

- STK035943

- 204-920-5

- DTXCID0033914

-

- MDL: MFCD00035691

- インチ: InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3

- InChIKey: IIPRUQZTMZETSL-UHFFFAOYSA-N

- ほほえんだ: CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O

計算された属性

- せいみつぶんしりょう: 314.98900

- どういたいしつりょう: 314.989

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 46.2A^2

- ひょうめんでんか: 0

- 互変異性体の数: 4

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.5512 (rough estimate)

- ゆうかいてん: 195.5°C

- ふってん: 510.1 °C at 760 mmHg

- フラッシュポイント: 262.3 °C

- 屈折率: 1.6320 (estimate)

- PSA: 46.17000

- LogP: 3.33920

- ようかいせい: 使用できません

1-Bromo-4-(methylamino)anthracene-9,10-dione セキュリティ情報

- 危険物輸送番号:2927

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- ちょぞうじょうけん:倉庫の換気と低温乾燥

- リスク用語:R20/21/22; R34

1-Bromo-4-(methylamino)anthracene-9,10-dione 税関データ

- 税関コード:2922399090

- 税関データ:

中国税関コード:

2922399090概要:

2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-Bromo-4-(methylamino)anthracene-9,10-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019270-250mg |

1-Bromo-4-(methylamino)anthracene-9,10-dione |

128-93-8 | 97% | 250mg |

¥1323 | 2023-04-16 | |

| eNovation Chemicals LLC | Y1012936-1kg |

1-Methylamino-4-bromo anthraquinone |

128-93-8 | 97.0% | 1kg |

$720 | 2024-06-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124336-10mg |

1-Bromo-4-(methylamino)anthraquinone |

128-93-8 | 10mg |

¥831.00 | 2021-05-24 | ||

| Chemenu | CM374058-250mg |

1-Bromo-4-(methylamino)anthracene-9,10-dione |

128-93-8 | 95%+ | 250mg |

$105 | 2022-06-13 | |

| Chemenu | CM374058-500mg |

1-Bromo-4-(methylamino)anthracene-9,10-dione |

128-93-8 | 95%+ | 500mg |

$161 | 2022-06-13 | |

| abcr | AB465302-1g |

1-Bromo-4-methylamino-anthraquinone; . |

128-93-8 | 1g |

€85.00 | 2024-04-19 | ||

| 1PlusChem | 1P000Y4X-100g |

9,10-Anthracenedione, 1-bromo-4-(methylamino)- |

128-93-8 | 95% | 100g |

$90.00 | 2023-12-25 | |

| Crysdot LLC | CD12155522-5g |

1-Bromo-4-(methylamino)anthracene-9,10-dione |

128-93-8 | 95+% | 5g |

$671 | 2024-07-23 | |

| Cooke Chemical | BD8837855-500g |

1-Bromo-4-(methylamino)anthracene-9,10-dione |

128-93-8 | 95% | 500g |

RMB 1238.40 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019270-100mg |

1-Bromo-4-(methylamino)anthracene-9,10-dione |

128-93-8 | 97% | 100mg |

¥793 | 2023-04-16 |

1-Bromo-4-(methylamino)anthracene-9,10-dione 関連文献

-

Lili Wu,Alexandra Navrotsky Phys. Chem. Chem. Phys. 2016 18 10116

-

G. McKay,M. S. Otterburn,A. M. Ure,David B. Harper,Frank Glockling,A. Cuthbertson,E. Robinson,J. D. Cooke,J. G. Parker Anal. Proc. 1980 17 406

-

3. Acidity of hydrocarbons. Ionisation constants for some substituted 9-phenylfluorenesAnthony F. Cockerill,John E. Lamper J. Chem. Soc. B 1971 503

128-93-8 (1-Bromo-4-(methylamino)anthracene-9,10-dione) 関連製品

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:128-93-8)1-Methylamino-4-bromo anthraquinone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ